

physical and chemical properties of 2,6-Dichloropurine riboside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropurine riboside

Cat. No.: B15600604

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dichloropurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine riboside is a synthetic nucleoside analogue that serves as a crucial building block in the synthesis of various biologically active compounds. Its unique chemical structure, featuring a purine core with two chlorine substituents and a ribose moiety, makes it a versatile precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-dichloropurine riboside**, detailed experimental protocols for its synthesis and purification, and an exploration of its role in key signaling pathways.

Core Physical and Chemical Properties

2,6-Dichloropurine riboside is a white to off-white solid.^[1] While a precise experimental melting point for the riboside is not consistently reported in publicly available literature, its precursor, 2,6-dichloropurine, has a melting point of approximately 177-182 °C.^{[2][3]} The melting point of the acetylated form, 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine, is reported to be in the range of 158-161 °C.^{[4][5]} It is soluble in Dimethyl

Sulfoxide (DMSO).^[6] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.^[6]

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	13276-52-3	[6][7]
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ N ₄ O ₄	[6][7]
Molecular Weight	321.11 g/mol	[6]
Appearance	Solid powder	[6]
Purity	>98% (typical)	[6]
Solubility	Soluble in DMSO	[6]
Storage Conditions	Dry, dark, -20°C (long-term)	[6]

Elemental Analysis

Carbon (C)	37.40%	[6]
Hydrogen (H)	3.14%	[6]
Chlorine (Cl)	22.08%	[6]
Nitrogen (N)	17.45%	[6]
Oxygen (O)	19.93%	[6]

Experimental Protocols

The synthesis of **2,6-Dichloropurine riboside** can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis Method 1: Glycosylation of 2,6-Dichloropurine

This method involves the coupling of 2,6-dichloropurine with a protected ribose derivative.^[8]

Materials:

- β -D-1,2,3,5-tetraacetyl ribofuranose
- 2,6-Dichloropurine
- Phosphoric acid phenolic ester compound catalyst (e.g., bis-p-nitrophenol phosphate)
- Organic solvent (e.g., dichloroethane, dichloromethane)
- Methanol
- Concentrated hydrochloric acid
- Solid base (e.g., sodium bicarbonate, sodium hydroxide)
- Isopropanol

Protocol:

- Glycosylation:
 - In a reaction kettle, combine β -D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent.
 - Under stirring, add 2,6-dichloropurine and the phosphoric acid phenolic ester compound catalyst in batches.
 - Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
 - Remove the solvent and acetic acid generated during the reaction under vacuum to obtain 2,6-dichloro-9-(β -D-2',3',5'-triacetyl ribofuranose)purine.[8]
- Deacetylation:
 - Dissolve the resulting triacetylated purine in methanol in a reaction kettle.
 - Cool the solution to 0-5°C and add concentrated hydrochloric acid dropwise.
 - Maintain this temperature until the reaction is complete.
 - Adjust the pH to 6.5-7.5 by adding a solid base.

- Filter the solution under reduced pressure and concentrate to dryness to obtain crude **2,6-dichloropurine riboside**.^[8]
- Purification:
 - Recrystallize the crude product from isopropanol to yield the purified **2,6-dichloropurine riboside**.^[8]

Synthesis Method 2: Diazotization of 2-Amino-6-chloropurine Riboside

This method starts from a commercially available precursor and involves a diazotization reaction.^[9]

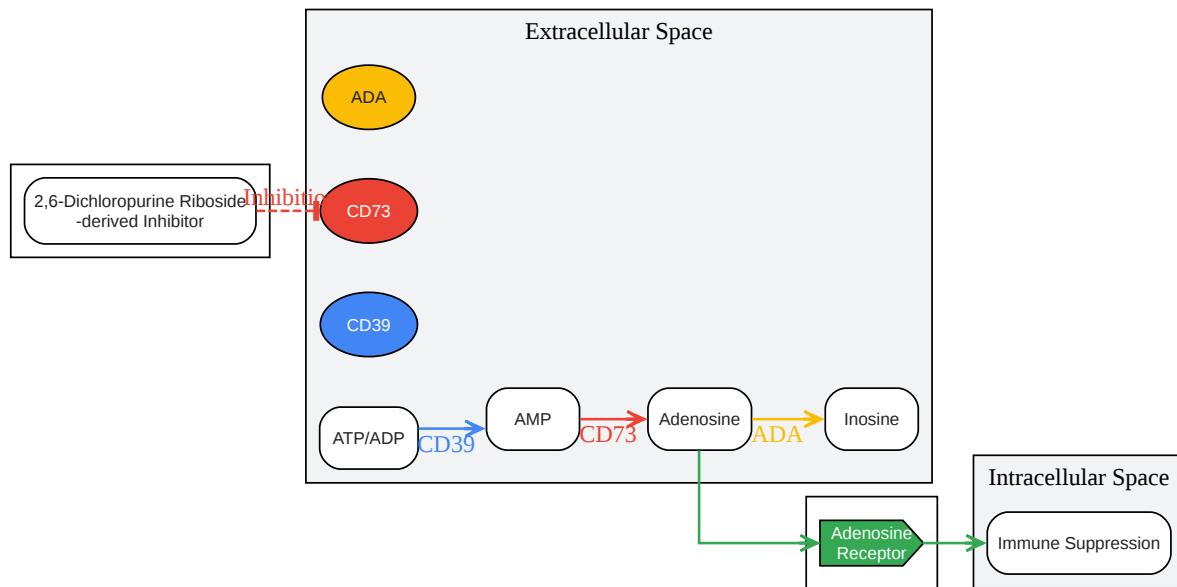
Materials:

- 2-Amino-6-chloropurine nucleoside
- 31% Concentrated hydrochloric acid
- Sodium nitrite solution

Protocol:

- Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid.
- At a low temperature, add sodium nitrite solution dropwise to diazotize the 2-position amino group.
- The diazotized amino group is then replaced by a chloride ion to produce **2,6-Dichloropurine riboside**.^[9]
- The product can be purified by column chromatography.

Signaling Pathways and Biological Activity

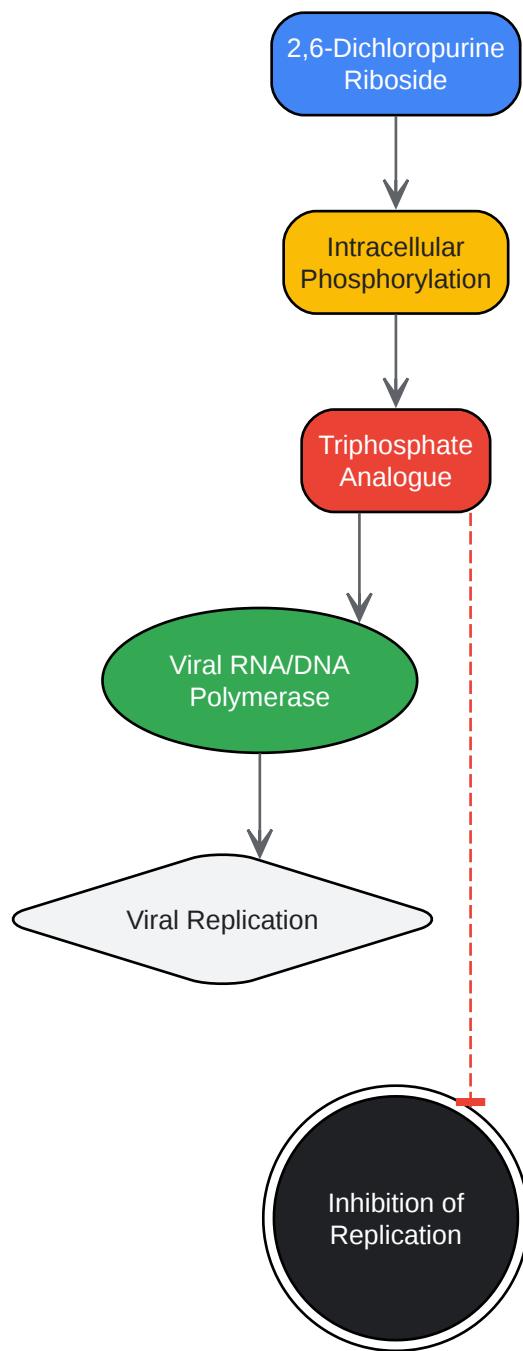

2,6-Dichloropurine riboside is a precursor to molecules that can modulate critical signaling pathways, particularly the adenosine signaling pathway through the inhibition of the ecto-5'-

nucleotidase CD73.

Adenosine Signaling Pathway and CD73 Inhibition

Extracellular adenosine plays a significant role in immunosuppression within the tumor microenvironment. Its production is primarily regulated by the ectoenzymes CD39 and CD73. CD39 converts ATP and ADP to AMP, and CD73 subsequently hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (A1, A2A, A2B, A3) on immune cells, leading to various downstream effects that suppress the anti-tumor immune response.

2,6-Dichloropurine riboside can be used to synthesize potent inhibitors of CD73. By blocking CD73, these inhibitors prevent the conversion of AMP to adenosine, thereby reducing the immunosuppressive effects of adenosine and enhancing the activity of immune cells against tumors.

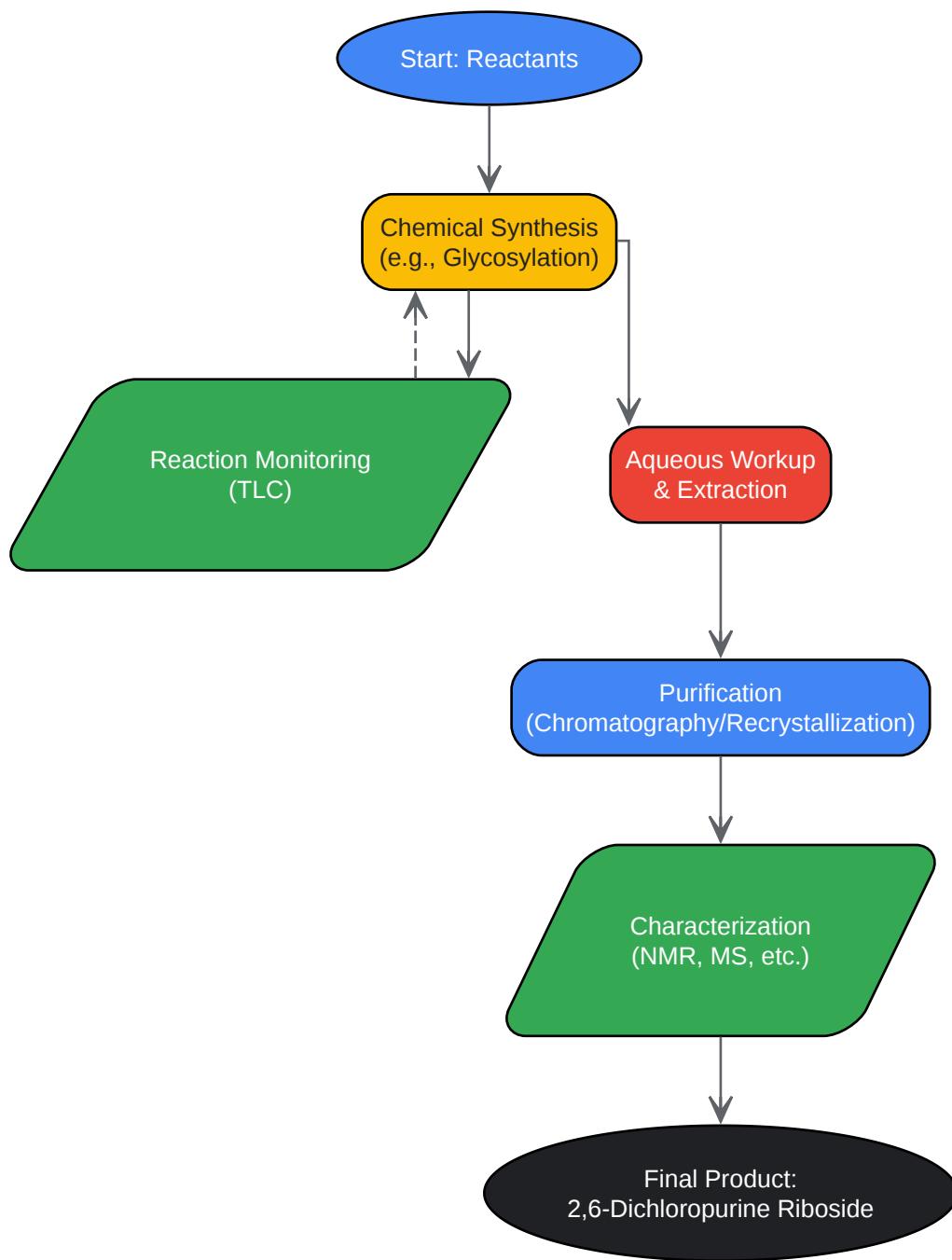


[Click to download full resolution via product page](#)

Caption: Adenosine signaling pathway and the role of CD73 inhibitors.

Antiviral Activity

As a nucleoside analogue, **2,6-dichloropurine riboside** can serve as a precursor for compounds with potential antiviral activity. The general mechanism of action for many nucleoside antiviral drugs involves their intracellular conversion to the corresponding triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA or RNA chain by viral polymerases. The incorporation of the analogue can lead to chain termination or introduce mutations, thereby inhibiting viral replication.



[Click to download full resolution via product page](#)

Caption: General mechanism of action for nucleoside analogue antivirals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of **2,6-Dichloropurine riboside**.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

2,6-Dichloropurine riboside is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility as a precursor for CD73 inhibitors and antiviral

agents highlights its importance in medicinal chemistry. This guide provides foundational knowledge on its properties, synthesis, and biological relevance, serving as a valuable resource for researchers in the field. Further investigation into its quantitative properties and specific biological mechanisms will undoubtedly continue to expand its applications in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 3. 2,6-Dichloropurine, 250 g, CAS No. 5451-40-1 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. scbt.com [scbt.com]
- 8. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]
- 9. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Dichloropurine riboside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600604#physical-and-chemical-properties-of-2-6-dichloropurine-riboside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com